molecular formula C20H18ClNO4S2 B2561648 4-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946242-58-6

4-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2561648
CAS No.: 946242-58-6
M. Wt: 435.94
InChI Key: XPKJPGNNUYIIPQ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group, a 4-methoxybenzenesulfonyl group, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the 4-methoxybenzenesulfonyl and thiophen-2-yl groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKJPGNNUYIIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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